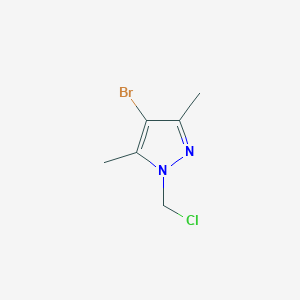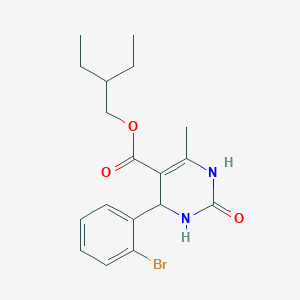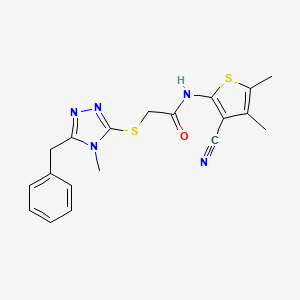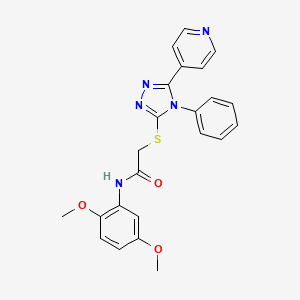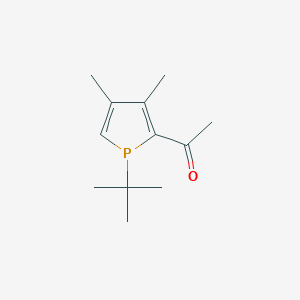
1-(1-(tert-Butyl)-3,4-dimethyl-1H-phosphol-2-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-(tert-Butyl)-3,4-dimethyl-1H-phosphol-2-yl)ethanone is an organic compound that belongs to the class of phosphol compounds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(tert-Butyl)-3,4-dimethyl-1H-phosphol-2-yl)ethanone typically involves the reaction of tert-butyl and dimethyl-substituted phosphol precursors under specific conditions. One common method includes the use of tert-butyl alcohol and dimethylphosphine in the presence of a catalyst such as anhydrous magnesium sulfate and boron trifluoride diethyl etherate . The reaction is carried out under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using flow microreactor systems. These systems allow for efficient and sustainable production by optimizing reaction conditions and minimizing waste . The use of flow microreactors also enhances the safety and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-(1-(tert-Butyl)-3,4-dimethyl-1H-phosphol-2-yl)ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur, especially at the phosphol ring, using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Bromine, chlorine, aluminum chloride as a catalyst.
Major Products Formed
Oxidation: Formation of phosphol oxides.
Reduction: Formation of reduced phosphol derivatives.
Substitution: Formation of halogenated phosphol compounds.
Aplicaciones Científicas De Investigación
1-(1-(tert-Butyl)-3,4-dimethyl-1H-phosphol-2-yl)ethanone has several applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(1-(tert-Butyl)-3,4-dimethyl-1H-phosphol-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. It may also interact with enzymes and proteins, influencing their activity and function .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl alcohol: Shares the tert-butyl group but lacks the phosphol ring.
Dimethylphosphine: Contains the dimethyl and phosphine groups but lacks the tert-butyl substitution.
tert-Butylacetophenone: Similar in having a tert-butyl group but differs in the overall structure and functional groups.
Uniqueness
1-(1-(tert-Butyl)-3,4-dimethyl-1H-phosphol-2-yl)ethanone is unique due to its specific combination of tert-butyl, dimethyl, and phosphol groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C12H19OP |
|---|---|
Peso molecular |
210.25 g/mol |
Nombre IUPAC |
1-(1-tert-butyl-3,4-dimethylphosphol-2-yl)ethanone |
InChI |
InChI=1S/C12H19OP/c1-8-7-14(12(4,5)6)11(9(8)2)10(3)13/h7H,1-6H3 |
Clave InChI |
VZOIPDTZIDJMKE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CP(C(=C1C)C(=O)C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-Amino-4'-methyl-[4,5'-bithiazol]-2'-yl)propionamide](/img/structure/B11771732.png)
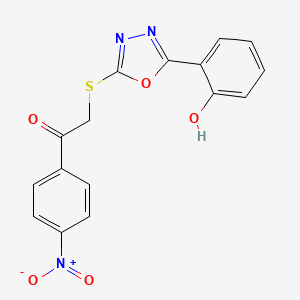
![10-(2-Methoxyethyl)-3-phenylbenzo[g]pteridine-2,4-dione](/img/structure/B11771743.png)


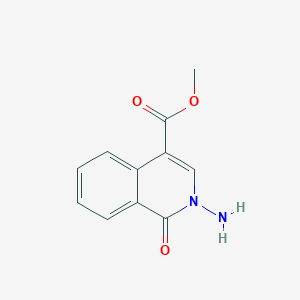

![3-Chloroisothiazolo[3,4-b]pyridine](/img/structure/B11771773.png)
